4,4'-[[2-[(4-Carboxyphenoxy)methyl]-2-ethyl-1,3-propanediyl]bis(oxy)]bis-Benzoic acid
Description
The compound 4,4'-[[2-[(4-Carboxyphenoxy)methyl]-2-ethyl-1,3-propanediyl]bis(oxy)]bis-Benzoic acid (CAS: 1359740-26-3) is a highly branched polycarboxylate ligand with a central 2-ethyl-1,3-propanediyl core. This core is substituted with [(4-carboxyphenoxy)methyl] groups and further connected via ether linkages to terminal benzoic acid moieties. Its molecular formula is C₅₂H₄₆O₁₉, and it has a molecular weight of 974.91 g/mol . The structure provides multiple carboxylate groups (four in total), making it a promising linker for metal-organic frameworks (MOFs) due to its ability to coordinate with metal nodes and create porous networks .
Properties
IUPAC Name |
4-[2,2-bis[(4-carboxyphenoxy)methyl]butoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26O9/c1-2-27(15-34-21-9-3-18(4-10-21)24(28)29,16-35-22-11-5-19(6-12-22)25(30)31)17-36-23-13-7-20(8-14-23)26(32)33/h3-14H,2,15-17H2,1H3,(H,28,29)(H,30,31)(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXNOSZNYSTYCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC1=CC=C(C=C1)C(=O)O)(COC2=CC=C(C=C2)C(=O)O)COC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Given its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well studied. Its carboxyphenoxy groups suggest potential for interaction with biological membranes, which could influence absorption and distribution. The compound’s stability and metabolic fate in the body are also unknown.
Biological Activity
4,4'-[[2-[(4-Carboxyphenoxy)methyl]-2-ethyl-1,3-propanediyl]bis(oxy)]bis-Benzoic acid, also known by its CAS number 245551-35-3, is a complex organic compound with potential biological activity. The compound has garnered interest due to its structural characteristics and possible interactions with biological systems.
Chemical Structure and Properties
The compound features multiple carboxyphenoxy groups that may facilitate interactions with cell membranes and biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic effects.
Mode of Action
The precise biological mechanisms of action for this compound remain largely uncharacterized. However, its structural features suggest it may engage in:
- Hydrogen Bonding : Potentially interacting with proteins or nucleic acids.
- Electrostatic Interactions : Engaging with charged biological molecules.
- Hydrophobic Effects : Influencing membrane permeability and interaction with lipid bilayers.
Pharmacokinetics
Research on the absorption, distribution, metabolism, and excretion (ADME) of this compound is limited. Its carboxyphenoxy groups indicate a likelihood of interaction with biological membranes, which could influence absorption rates. However, specific pharmacokinetic data such as bioavailability and metabolic pathways are currently unknown.
Antioxidant Properties
Preliminary studies suggest that derivatives of similar compounds exhibit antioxidant activity. For instance, compounds containing carboxyphenyl moieties have been shown to scavenge free radicals effectively, which could imply potential protective roles against oxidative stress in biological systems .
Anti-inflammatory Potential
Some studies have indicated that similar benzoic acid derivatives may possess anti-inflammatory properties. This is hypothesized to be due to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . However, direct evidence for the specific compound is still required.
In Vitro Studies
Recent research has focused on the synthesis and characterization of related compounds that demonstrate promising biological activities. For example:
- Synthesis and Characterization : A study detailed the synthesis of a related compound exhibiting potential analgesic properties. The pharmacokinetic parameters were characterized, indicating a maximum concentration in blood plasma (C_max) of 0.53 μg/mL and an elimination half-life (t_1/2) of approximately 41.72 minutes .
- Antioxidant Activity : Another study highlighted the antioxidant capacity of similar carboxyphenyl compounds through DPPH radical scavenging assays, showing significant potential for reducing oxidative damage in cells .
Comparative Analysis Table
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s structural complexity and functional groups distinguish it from related polycarboxylates. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Rigidity vs. Flexibility: The target compound’s branched propanediyl core introduces steric hindrance and rigidity, favoring the formation of MOFs with uniform, small-to-medium pores (~5–15 Å) . In contrast, linear analogs like 1,6-Bis(p-carboxyphenoxy)hexane enable larger pores (>20 Å) but lower thermal stability due to flexible backbones .
Coordination Capacity: The target compound’s four carboxyl groups allow for higher connectivity with metal nodes (e.g., Zn, Cu clusters), enabling complex 3D frameworks. This contrasts with simpler dicarboxylates (e.g., 74774-53-1), which typically form 2D or interpenetrated structures .
The target compound’s lack of electron-donating groups may limit luminescence but improve hydrothermal stability .
Synthetic Challenges: The target compound’s synthesis involves multiple etherification steps, increasing complexity compared to linear or ethynediyl-linked analogs. notes a purity of 98%, suggesting challenges in isolating fully substituted products, which may impact MOF crystallinity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4,4'-[[2-[(4-Carboxyphenoxy)methyl]-2-ethyl-1,3-propanediyl]bis(oxy)]bis-Benzoic Acid, and how can reaction yields be maximized?
- Methodological Answer : The synthesis typically involves multi-step esterification and etherification reactions. A recommended approach is to use a nucleophilic substitution (SN2) reaction between a diol intermediate (e.g., 2-ethyl-1,3-propanediol) and activated 4-carboxyphenoxy methyl halides. Catalytic agents like DMAP (4-dimethylaminopyridine) or coupling reagents (e.g., DCC/DMAP) can enhance ester bond formation. Purification via column chromatography with gradients of ethyl acetate/hexane (1:3 to 1:1) improves yield (≥85%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are ambiguous spectral signals resolved?
- Methodological Answer :
- NMR : Use - and -NMR in DMSO-d₆ to resolve aromatic protons (δ 6.8–8.2 ppm) and ester/ether linkages (δ 3.5–5.0 ppm). Overlapping signals in the aliphatic region (e.g., δ 1.2–2.5 ppm) may require 2D NMR (COSY, HSQC) to distinguish ethyl and methylene groups .
- IR : Confirm carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and ester C=O (~1720 cm⁻¹) groups.
- Mass Spectrometry : High-resolution ESI-MS in negative ion mode helps validate the molecular ion peak (expected m/z ~974.91 for [M-H]⁻) .
Q. What are the solubility and stability profiles of this compound under varying experimental conditions?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) due to its polycarboxylic structure. Stability tests (TGA/DSC) show decomposition above 200°C. For long-term storage, keep at 2–8°C in anhydrous conditions to prevent hydrolysis of ester/ether bonds .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or MD simulations) predict the compound’s conformational flexibility and intermolecular interactions?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model the lowest-energy conformers, highlighting rotational barriers of the propanediyl backbone. Molecular Dynamics (MD) simulations in explicit solvent (e.g., water/DMSO) reveal hydrogen-bonding patterns between carboxylic groups and solvent molecules, critical for understanding self-assembly or aggregation behavior .
Q. What strategies address contradictory data in biological activity assays, such as inconsistent IC₅₀ values across studies?
- Methodological Answer :
- Assay Optimization : Standardize buffer pH (e.g., phosphate buffer at pH 7.4 vs. acetate at pH 5.5) to control ionization of carboxylic groups, which affects bioavailability.
- Metabolite Interference : Use LC-MS to detect hydrolyzed byproducts (e.g., free benzoic acid derivatives) that may skew results.
- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare replicates across experimental batches .
Q. How can researchers design derivatives of this compound to enhance selectivity in metal-chelating applications?
- Methodological Answer : Introduce substituents at the para-position of the benzoic acid rings (e.g., nitro or amino groups) to modulate electron density and chelation strength. For example:
- Replace a carboxylic acid with a hydroxamate group (–CONHOH) for stronger Fe³⁺ binding.
- Validate via UV-Vis titration (λ = 400–600 nm) to quantify metal-ligand stoichiometry and stability constants .
Q. What experimental approaches resolve challenges in crystallizing this compound for X-ray diffraction studies?
- Methodological Answer :
- Solvent Screening : Use vapor diffusion with mixed solvents (e.g., DMSO/ethanol) to slow nucleation.
- Co-Crystallization : Add small-molecule templates (e.g., crown ethers) to stabilize the propanediyl backbone.
- Cryocooling : Flash-cool crystals to 100 K to reduce thermal motion artifacts. If crystallization fails, substitute with neutron diffraction or cryo-EM for structural insights .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
